![molecular formula C17H18N2O3 B2888949 5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one CAS No. 690225-56-0](/img/structure/B2888949.png)
5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one
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Overview
Description
3,4-Dimethoxyphenyl isocyanate is an aryl isocyanate, also known as 4-isocyanato-1,2-dimethoxybenzene . It’s closely related to 3,4-Dimethoxyphenethylamine, a chemical compound of the phenethylamine class .
Synthesis Analysis
A method for synthesizing 3,4-dimethoxy benzyl cyanide involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction .
Molecular Structure Analysis
The molecular crystal and optimized structure of a similar compound are shown in a study .
Chemical Reactions Analysis
Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is a radical approach . Another reaction mechanism involves the formation of 3,4-Dimethoxybenzaldehyde from 1-(3′,4′-Dimethoxyphenyl)Propene .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like (3,4-Dimethoxyphenyl)acetic acid include a refractive index of n20/D 1.558 (lit.), boiling point of 261 °C (lit.), and density of 1.204 g/mL at 25 °C (lit.) .
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential in combating various pathogenic bacteria and fungi. It has shown inhibitory activity against Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. This suggests its potential use in developing new antimicrobial agents .
Anti-Proliferative Activity
This compound has also been evaluated for its anti-proliferative effects against several cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. It has demonstrated promising results, indicating its potential application in cancer therapy .
Cancer Stem Cell Targeting
Derivatives of this compound have been designed and synthesized to target cancer stem cells (CSCs). These CSCs are crucial because they have the capability to regrow and maintain tumors. The derivatives have shown activity against colon cancer stem cells, suggesting a new avenue for cancer treatment strategies .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds have diverse pharmacological properties and are essential building units in several drugs, including antibacterial, antiretroviral, anticancer, anti-obesity/antidiabetic, and antihypertensive drugs .
Chemical Synthesis
The compound has been used in chemical synthesis processes, such as the cyclization reaction to produce high-purity heterocyclic compounds. This is important for creating compounds with specific desired properties for various applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1-phenylpyrazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(20)18-19(14)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFKLXCBBKSXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one |
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